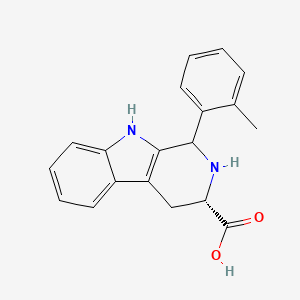

(3S)-1-(2-methylphenyl)-2,3,4,9-tetrahydro-1H-beta-carboline-3-carboxylic acid

Übersicht

Beschreibung

(3S)-1-(2-methylphenyl)-2,3,4,9-tetrahydro-1H-beta-carboline-3-carboxylic acid is a complex organic compound belonging to the beta-carboline family Beta-carbolines are known for their diverse biological activities, including psychoactive, antimicrobial, and anticancer properties

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (3S)-1-(2-methylphenyl)-2,3,4,9-tetrahydro-1H-beta-carboline-3-carboxylic acid typically involves multi-step organic reactions. One common synthetic route starts with the condensation of tryptamine with an appropriate aldehyde, followed by cyclization and subsequent functional group modifications. The reaction conditions often require the use of acidic or basic catalysts, controlled temperatures, and specific solvents to ensure the desired stereochemistry and yield.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of laboratory-scale synthetic routes. This includes the use of continuous flow reactors, high-throughput screening for catalyst efficiency, and advanced purification techniques such as chromatography and crystallization. The goal is to achieve high purity and yield while minimizing production costs and environmental impact.

Analyse Chemischer Reaktionen

Types of Reactions

(3S)-1-(2-methylphenyl)-2,3,4,9-tetrahydro-1H-beta-carboline-3-carboxylic acid can undergo various chemical reactions, including:

Oxidation: This reaction can introduce additional functional groups or modify existing ones.

Reduction: This reaction can reduce double bonds or other functional groups.

Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Oxidation: Common reagents include potassium permanganate, chromium trioxide, and hydrogen peroxide. Conditions typically involve acidic or basic environments and controlled temperatures.

Reduction: Common reagents include sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation. Conditions often involve inert atmospheres and low temperatures.

Substitution: Common reagents include halogens, nucleophiles, and electrophiles. Conditions vary depending on the specific substitution reaction but often involve solvents like dichloromethane or ethanol.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, reduction may yield alcohols or amines, and substitution may yield halogenated or alkylated derivatives.

Wissenschaftliche Forschungsanwendungen

Pharmacological Properties

Beta-carbolines are known for their various pharmacological activities, including:

- Antitumor Activity : Research indicates that beta-carboline derivatives exhibit significant antitumor effects across various cancer types. For instance, studies have shown that beta-carboline dimers can inhibit tumor proliferation by inducing cell cycle arrest and promoting apoptosis in cancer cell lines such as MG-63 . The mechanism involves intercalation into DNA and inhibition of key enzymes like topoisomerases .

- Neuroprotective Effects : Some beta-carboline compounds have been investigated for their neuroprotective properties. They may help in the treatment of neurodegenerative diseases by preventing neuronal cell death and improving cognitive functions .

- Antimicrobial Activity : Certain derivatives have demonstrated effectiveness against a range of microbial strains, suggesting potential applications in developing new antimicrobial agents .

Antitumor Studies

A notable study published in Frontiers in Immunology highlighted the antitumor mechanisms of beta-carboline dimers. The compounds Comp1 and Comp2 were synthesized and tested against MG-63 osteosarcoma cells. The results indicated that these compounds could effectively arrest the cell cycle at the S phase and promote apoptosis through direct interaction with Cyclin-A2, disrupting its interaction with CDK2 .

Neuroprotective Studies

Another research effort focused on the neuroprotective effects of beta-carbolines. In vitro studies demonstrated that certain derivatives could reduce oxidative stress-induced neuronal damage, indicating their potential use in treating conditions like Alzheimer's disease .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship of (3S)-1-(2-methylphenyl)-2,3,4,9-tetrahydro-1H-beta-carboline-3-carboxylic acid is crucial for optimizing its biological activity. Modifications at various positions on the beta-carboline scaffold can enhance its potency:

| Position | Modification | Effect |

|---|---|---|

| C1 | Methyl group | Increased DNA binding affinity |

| C3 | Phenyl substitution | Enhanced antitumor activity |

| N9 | Benzyl group | Improved neuroprotective effects |

Wirkmechanismus

The mechanism of action of (3S)-1-(2-methylphenyl)-2,3,4,9-tetrahydro-1H-beta-carboline-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. These interactions can modulate various biochemical pathways, leading to the observed biological effects. For example, its anticancer activity may involve the inhibition of specific enzymes involved in cell proliferation, while its psychoactive effects may involve modulation of neurotransmitter receptors.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Harmine: Another beta-carboline with psychoactive properties.

Harmaline: Known for its psychoactive and antimicrobial activities.

Tetrahydro-beta-carboline: A simpler analog with similar biological activities.

Uniqueness

(3S)-1-(2-methylphenyl)-2,3,4,9-tetrahydro-1H-beta-carboline-3-carboxylic acid is unique due to its specific structural features, such as the presence of a 2-methylphenyl group and a carboxylic acid functional group. These features contribute to its distinct chemical reactivity and biological activities, making it a valuable compound for scientific research and industrial applications.

Biologische Aktivität

(3S)-1-(2-methylphenyl)-2,3,4,9-tetrahydro-1H-beta-carboline-3-carboxylic acid (referred to as MTCA) is a compound belonging to the beta-carboline class of indole alkaloids. This article delves into its biological activities, highlighting its pharmacological significance, mechanisms of action, and potential therapeutic applications.

- Molecular Formula : C13H14N2O2

- Molecular Weight : 230.26 g/mol

- Structure : The compound features a tetrahydro-beta-carboline core with a carboxylic acid group and a 2-methylphenyl substituent.

Table 1: Chemical Characteristics

| Property | Value |

|---|---|

| Molecular Formula | C13H14N2O2 |

| Molecular Weight | 230.26 g/mol |

| Stereochemistry | (3S) |

| Optical Activity | Racemic |

Antioxidant Properties

MTCA exhibits significant antioxidant properties. Research indicates that it can scavenge free radicals and reduce oxidative stress in various biological systems. This activity is crucial for preventing cellular damage associated with chronic diseases.

Anticancer Activity

Recent studies have demonstrated the cytotoxic effects of MTCA on cancer cells. Specifically, it has shown promise in inducing apoptosis in colorectal cancer cell lines (HCT-8). The mechanism involves:

- Mitochondrial Membrane Potential Disruption : Treatment with MTCA leads to a decrease in mitochondrial membrane potential, a critical event in the apoptosis pathway.

- Caspase Activation : It activates caspases (caspase-3, -8, and -9), which are essential for executing the apoptotic program.

- Regulation of Bcl-2 Family Proteins : MTCA upregulates pro-apoptotic protein Bax and downregulates anti-apoptotic protein Bcl-2, facilitating cell death.

Table 2: Summary of Anticancer Mechanisms

| Mechanism | Effect |

|---|---|

| Mitochondrial Membrane Loss | Induces apoptosis |

| Caspase Activation | Triggers apoptotic pathways |

| Bcl-2 Family Regulation | Promotes pro-apoptotic signals |

Neuroprotective Effects

MTCA has been observed to penetrate the blood-brain barrier in animal models, suggesting potential neuroprotective effects. Its antioxidant properties may help mitigate neurodegenerative processes.

Anti-inflammatory Activity

Studies indicate that MTCA can inhibit the secretion of pro-inflammatory cytokines such as TNF-alpha from endothelial cells. This inhibition is significant for conditions characterized by chronic inflammation.

Case Studies and Research Findings

- Cytotoxicity Study on HCT-8 Cells :

- Antioxidant Activity Assessment :

- Neuroprotective Potential :

Eigenschaften

IUPAC Name |

(3S)-1-(2-methylphenyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18N2O2/c1-11-6-2-3-7-12(11)17-18-14(10-16(21-17)19(22)23)13-8-4-5-9-15(13)20-18/h2-9,16-17,20-21H,10H2,1H3,(H,22,23)/t16-,17?/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZWUFJJZEDYFKJZ-BHWOMJMDSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C2C3=C(CC(N2)C(=O)O)C4=CC=CC=C4N3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=CC=C1C2C3=C(C[C@H](N2)C(=O)O)C4=CC=CC=C4N3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

306.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.